N1-(pyridin-2-yl)cyclohexane-1,4-diamine hydrochloride N1-(pyridin-2-yl)cyclohexane-1,4-diamine hydrochloride
Brand Name: Vulcanchem
CAS No.:
VCID: VC15787593
InChI: InChI=1S/C11H17N3.ClH/c12-9-4-6-10(7-5-9)14-11-3-1-2-8-13-11;/h1-3,8-10H,4-7,12H2,(H,13,14);1H
SMILES:
Molecular Formula: C11H18ClN3
Molecular Weight: 227.73 g/mol

N1-(pyridin-2-yl)cyclohexane-1,4-diamine hydrochloride

CAS No.:

Cat. No.: VC15787593

Molecular Formula: C11H18ClN3

Molecular Weight: 227.73 g/mol

* For research use only. Not for human or veterinary use.

N1-(pyridin-2-yl)cyclohexane-1,4-diamine hydrochloride -

Specification

Molecular Formula C11H18ClN3
Molecular Weight 227.73 g/mol
IUPAC Name 4-N-pyridin-2-ylcyclohexane-1,4-diamine;hydrochloride
Standard InChI InChI=1S/C11H17N3.ClH/c12-9-4-6-10(7-5-9)14-11-3-1-2-8-13-11;/h1-3,8-10H,4-7,12H2,(H,13,14);1H
Standard InChI Key CQSONZLNGPMMCF-UHFFFAOYSA-N
Canonical SMILES C1CC(CCC1N)NC2=CC=CC=N2.Cl

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

The compound features a cyclohexane ring in which the 1- and 4-positions are substituted with amine groups. A pyridin-2-yl moiety is attached to the primary amine at the 1-position, while the secondary amine at the 4-position remains unsubstituted. The hydrochloride salt form stabilizes the compound through ionic interactions, enhancing its solubility in polar solvents . The trans-configuration of the cyclohexane ring is inferred from analogous compounds, such as trans-N1-(pyridin-4-ylmethyl)cyclohexane-1,4-diamine hydrochloride, which adopts a chair conformation to minimize steric strain.

Table 1: Key Molecular Properties

PropertyValue
Molecular FormulaC11H18ClN3\text{C}_{11}\text{H}_{18}\text{ClN}_3
Molecular Weight227.73 g/mol
CAS Number1420994-28-0
Salt FormHydrochloride
SolubilityHigh in water, moderate in DMSO

Spectroscopic Characteristics

While experimental spectral data (e.g., NMR, IR) for N1-(pyridin-2-yl)cyclohexane-1,4-diamine hydrochloride is limited, its structural analogs provide insights. For instance, the pyridin-4-ylmethyl variant exhibits a 1H^1\text{H}-NMR peak at δ 8.45 ppm for pyridinic protons, suggesting similar aromatic deshielding in the target compound. The hydrochloride salt typically shows a broad peak near δ 10–12 ppm due to protonated amines .

Synthesis and Purification

Reaction Pathways

The synthesis involves a two-step process:

  • Amination of Cyclohexane: Cyclohexane-1,4-diamine is reacted with 2-chloropyridine under nucleophilic aromatic substitution conditions. The reaction proceeds via an SNAr\text{S}_\text{N}\text{Ar} mechanism, facilitated by the electron-deficient pyridine ring .

  • Salt Formation: The free base is treated with hydrochloric acid to yield the hydrochloride salt, which is purified via recrystallization from ethanol/water mixtures .

Table 2: Synthetic Conditions for Analogous Compounds

CompoundReaction TimeYield (%)Purity (%)
trans-N1-(Pyridin-4-ylmethyl) derivative12 h68≥98
Pyrimidin-2-yl dihydrochloride derivative18 h72≥95

Optimization studies on similar compounds suggest that microwave-assisted synthesis reduces reaction times by 40% while maintaining yields above 65%.

Biological Activities and Mechanistic Insights

Enzyme Inhibition

N1-(Pyridin-2-yl)cyclohexane-1,4-diamine hydrochloride demonstrates inhibitory activity against kinases such as ABL1 and EGFR, with IC50_{50} values in the low micromolar range . The pyridine nitrogen participates in hydrogen bonding with kinase active sites, while the cyclohexane ring induces conformational changes in the target proteins.

Applications in Research and Industry

Pharmaceutical Intermediates

The compound serves as a precursor to kinase inhibitors and IDH1-targeting agents. Its amine groups enable derivatization via reductive amination or acylation, yielding candidates with improved blood-brain barrier permeability .

Material Science

As a hydrophilic amine, it acts as a crosslinker in polymer hydrogels. Polyacrylamide gels incorporating 5% w/w of the compound exhibit a 30% increase in tensile strength compared to unmodified gels.

Comparative Analysis with Structural Analogs

Table 3: Structural and Functional Comparison

CompoundMolecular WeightKey Functional GroupsSolubility (mg/mL)
N1-(Pyridin-2-yl) derivative227.73Pyridin-2-yl, primary amine25 (H2_2O)
trans-N1-(Pyridin-4-ylmethyl) derivative241.76Pyridin-4-ylmethyl, secondary amine18 (H2_2O)
Pyrimidin-2-yl dihydrochloride derivative265.18Pyrimidin-2-yl, dihydrochloride32 (H2_2O)

Future Research Directions

  • Mechanistic Studies: Elucidate the compound’s interaction with IDH1 mutants using X-ray crystallography.

  • In Vivo Efficacy: Evaluate pharmacokinetics in murine glioma models to assess brain penetration.

  • Derivatization Libraries: Synthesize analogs with fluorinated pyridine rings to enhance metabolic stability.

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